(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
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Overview
Description
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (t-boc) group, a significant component of this compound, is known to act as aprotecting group . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The t-Boc group in the compound serves as a protecting group, which shields reactive sites in a molecule while a chemical reaction occurs at a different reactive site . The t-Boc group can be added to various organic compounds, enhancing their stability and reactivity .
Biochemical Pathways
The t-boc group’s unique reactivity pattern is highlighted by its characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the t-boc group can influence these properties by altering the compound’s stability and reactivity .
Result of Action
The introduction of the t-boc group into a molecule can lead to chemoselectivity in a subsequent chemical reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency and versatility of introducing the t-Boc group into various organic compounds have been enhanced using flow microreactor systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected pyrrolidine.
Methoxylation: The Boc-protected pyrrolidine is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R
Properties
IUPAC Name |
(2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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